

Application Notes and Protocols for MTHFD2 Inhibitors

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Compound of Interest

Compound Name: MTHFD2-IN-4 sodium

Cat. No.: B12400388

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Disclaimer: Information regarding a specific compound designated "MTHFD2-IN-4 sodium," including its solubility and preparation, is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on the characteristics of well-documented MTHFD2 inhibitors, such as TH9619, and are intended to serve as a general guide for researchers, scientists, and drug development professionals working with potent and selective small molecule inhibitors of MTHFD2.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism.[1][2][3][4] It is highly expressed in various cancer types and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling target for anticancer therapy.[1][4][5] MTHFD2 plays a significant role in the de novo synthesis of purines and thymidylate, which are essential for rapidly proliferating cancer cells.[3][6] Inhibition of MTHFD2 has been shown to suppress cancer cell proliferation, migration, and invasion, and can induce cell death.[1]

These notes provide detailed protocols for the solubilization, preparation, and application of a representative MTHFD2 inhibitor in common in vitro assays.

Data Presentation





Table 1: General Solubility of Small Molecule MTHFD2

Inhibitors

Solvent	Solubility	Concentration Range	Notes
DMSO (Dimethyl sulfoxide)	High	10-100 mM	Recommended for creating stock solutions. Minimize freeze-thaw cycles.
Ethanol	Moderate to High	1-20 mM	Can be used for stock solutions. May be more suitable for certain in vivo formulations.
PBS (Phosphate- Buffered Saline)	Low	< 100 μΜ	Direct dissolution in aqueous buffers is generally poor. Dilute from a DMSO or ethanol stock.
Cell Culture Medium	Low	< 100 μΜ	Prepare working solutions by diluting a high-concentration stock solution into the medium immediately before use.

Note: The solubility of specific MTHFD2 inhibitors may vary. It is recommended to perform a solubility test for the specific compound being used.

Experimental Protocols

Protocol 1: Preparation of MTHFD2 Inhibitor Stock Solution

Materials:



- MTHFD2 inhibitor (e.g., lyophilized powder)
- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes
- Procedure:
 - 1. Equilibrate the lyophilized MTHFD2 inhibitor to room temperature before opening to prevent condensation.
 - 2. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
 - 3. Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor.
 - 4. Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
 - Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
 - 6. Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

- Materials:
 - Cancer cell line with known MTHFD2 expression (e.g., AML, breast, or colon cancer cell lines)[1]
 - Complete cell culture medium



- 96-well cell culture plates
- MTHFD2 inhibitor stock solution (from Protocol 1)
- MTT or CellTiter-Glo® reagent
- Plate reader (spectrophotometer or luminometer)
- Procedure:
 - 1. Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 μL of complete medium.
 - Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- Prepare a serial dilution of the MTHFD2 inhibitor in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
- Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent), if desired.
- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of the MTHFD2 inhibitor.

3. Incubation:

- Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- 4. Cell Viability Measurement:



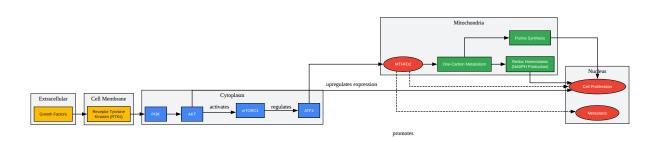
- For MTT assay: Add 10 μL of MTT reagent to each well and incubate for 2-4 hours.
 Then, add 100 μL of solubilization solution and read the absorbance at the appropriate wavelength.
- For CellTiter-Glo® assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes, and then incubate at room temperature for 10 minutes. Read the luminescence.

5. Data Analysis:

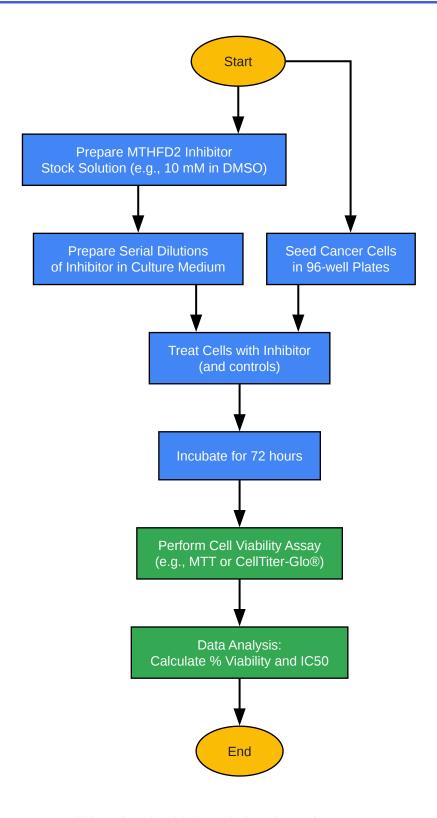
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Visualizations MTHFD2 Signaling Pathway in Cancer









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